5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c18-14-4-2-1-3-13(14)15-9-10-16(22-15)17(21)20-12-7-5-11(19)6-8-12/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKXMXPQBBOLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618400-45-6 | |
| Record name | 5-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide typically involves the reaction of 2-chlorophenyl and 4-fluorophenyl derivatives with a furan ring. One common method is the coupling of 2-chlorophenylboronic acid with 4-fluorophenyl iodide in the presence of a palladium catalyst to form the desired compound. The reaction is usually carried out under inert conditions with a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan and Aromatic Rings
The biological and physicochemical properties of 2-furamides are highly dependent on substituent patterns. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected 2-Furamides
Key Observations :
- Amide Modifications : Replacing the 4-fluorophenyl group with a benzoylphenyl moiety (as in compound 3a) introduces a ketone functionality, which improves solubility and anti-hyperlipidemic efficacy .
- Lipophilicity : Dimethoxyphenyl or dichlorophenyl substituents increase molecular weight and logP, likely enhancing membrane permeability but reducing aqueous solubility .
Key Observations :
- Coupling Efficiency : The use of DCC/DMAP or mixed anhydride methods yields moderate to high efficiencies, depending on the reactivity of the aniline substituent .
- Substituent Reactivity : Electron-withdrawing groups (e.g., fluorine) on the aniline ring may slow coupling reactions due to reduced nucleophilicity .
Key Observations :
- Herbicidal vs. Therapeutic Applications : The target compound’s herbicidal activity contrasts with the anti-hyperlipidemic or anticancer effects of analogs, highlighting substituent-driven selectivity .
- Halogen Synergy : Compounds with dual halogenation (e.g., 2-chlorophenyl + 4-fluorophenyl) may exhibit enhanced bioactivity due to halogen bonding or improved pharmacokinetics .
Biological Activity
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a furan ring substituted with two aromatic groups: a 2-chlorophenyl and a 4-fluorophenyl. Its molecular formula is with a molecular weight of approximately 284.74 g/mol. The presence of halogen substituents is significant as they can influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may modulate enzyme activity, leading to various biochemical effects. For instance, it may act as an inhibitor of certain metabolic pathways, which can be beneficial in treating conditions like cancer or infections.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial properties against various pathogens.
- Effectiveness Against Bacteria : It has been tested against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating significant inhibitory effects. The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial efficacy .
- Activity Against Fungi : The compound also displays moderate activity against fungal pathogens like Candida albicans, indicating its potential as an antifungal agent .
Anticancer Activity
Research indicates that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. In vitro studies have suggested that it can inhibit the proliferation of various cancer cell lines, although further studies are necessary to elucidate the precise mechanisms involved .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Chlorophenyl)-N-(4-methylphenyl)-2-furamide | Structure | Different substitution pattern leading to varied biological activity |
| N-(4-Fluorophenyl)-5-(2-chlorophenyl)-2-furamide | Structure | Fluorine substitution may enhance lipophilicity |
| N-(3-Chloro-4-methylphenyl)-5-(3-chlorophenyl)-2-furamide | Structure | Varying positions of chloro and methyl groups |
The presence of halogenated groups in these compounds often correlates with increased biological activity due to enhanced membrane permeability and receptor binding affinity.
Case Studies
- Antimicrobial Screening : A study screened various derivatives of phenyl-furan compounds for antimicrobial activity, revealing that those with halogen substitutions showed superior efficacy against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. How are structure-activity relationship (SAR) studies designed for analogs?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace Cl with Br, vary fluorophenyl positions) and test bioactivity. Evidence from similar acetamides shows that para-fluorine enhances receptor binding .
- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields around the furan core. Validate with test set compounds (r > 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
